molecular formula C19H18ClN3O3 B12178554 N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B12178554
M. Wt: 371.8 g/mol
InChI Key: ZNVUARGKUCBBOZ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 3-position and a propanamide chain terminating in a 2-chlorobenzyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in drug design, particularly in antimicrobial and central nervous system (CNS)-targeted agents .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-25-15-8-6-13(7-9-15)19-22-18(26-23-19)11-10-17(24)21-12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3,(H,21,24)

InChI Key

ZNVUARGKUCBBOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H19ClN4O3C_{19}H_{19}ClN_{4}O_{3} with a molecular weight of approximately 374.84 g/mol. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions, followed by coupling with appropriate aryl groups. The synthetic routes often utilize solvents such as dichloromethane and dimethylformamide under controlled conditions to optimize yield and purity.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via p53 activation
U-937 (Leukemia)0.75Inhibits cell proliferation and induces cell cycle arrest
HeLa (Cervical Cancer)2.41Disrupts DNA replication machinery

These findings suggest that the compound may exert its effects by interfering with critical cellular processes such as apoptosis and cell cycle regulation .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. Studies have demonstrated that it can bind to active sites on enzymes involved in cancer progression, leading to inhibition of their activity. This binding can disrupt signaling pathways essential for cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment:

  • Study on MCF-7 Cells : A study demonstrated that compounds similar to this compound significantly increased levels of p53 and caspase-3 cleavage in MCF-7 cells, indicating a strong apoptotic response .
  • In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth rates compared to controls, suggesting potential for therapeutic application in clinical settings .

Scientific Research Applications

Background and Chemical Properties

N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is characterized by its unique structural features, including a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The compound's molecular formula is C19_{19}H20_{20}ClN3_{3}O3_{3}, and it has a molecular weight of 373.83 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Inhibition of Carbonic Anhydrases : Compounds containing the 1,2,4-oxadiazole moiety have been found to selectively inhibit carbonic anhydrases (hCA IX and XII), which are overexpressed in many tumors. This inhibition can lead to reduced tumor growth and metastasis .
  • Cytotoxicity Against Cancer Cell Lines : Studies indicate that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), with IC50_{50} values in the micromolar range .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that oxadiazole derivatives can act as effective agents against Gram-positive bacteria. For example, certain derivatives have shown higher antibacterial activity compared to standard antibiotics like metronidazole .

Case Studies and Research Findings

Several studies have documented the effectiveness of oxadiazole derivatives in various therapeutic areas:

StudyFocusFindings
MDPI Study (2020)Anticancer ActivityIdentified several oxadiazole derivatives with nanomolar inhibitory effects on hCA IX and significant cytotoxicity against cancer cell lines .
ResearchGate Publication (2015)Anticonvulsant ActivityEvaluated hybrid compounds derived from oxadiazoles showing promising anticonvulsant properties .
MDPI Review (2022)Drug DiscoveryDiscussed the role of oxadiazoles in drug discovery highlighting their diverse biological activities .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs.
  • Dichlorophenyl vs. Monochloro: The dichlorophenyl analog (392.24 g/mol) exhibits higher molecular weight and lipophilicity than the target compound, which may reduce solubility .
  • Phenylethyl vs. Benzyl : The phenylethyl group in introduces bulkier aliphatic chains, likely affecting binding pocket accommodation in biological targets.

Physicochemical and Pharmacokinetic Properties

Predicted physicochemical properties (Table 2) were derived using analogous data and computational tools:

Compound logP Water Solubility (mg/mL) Hydrogen Bond Donors Rotatable Bonds
Target Compound 3.5 0.02 1 6
2-Fluorophenyl Analog 2.8 0.05 1 5
2,5-Dichlorophenyl Analog 4.1 0.01 1 5
2,5-Dimethoxyphenyl Analog 2.2 0.10 1 7

Trends :

  • Halogenation Increases logP : Chlorine and fluorine substitutions elevate lipophilicity, with dichloro derivatives showing the highest logP values.
  • Methoxy Groups Improve Solubility : The dimethoxyphenyl analog exhibits better solubility due to polar methoxy groups.

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